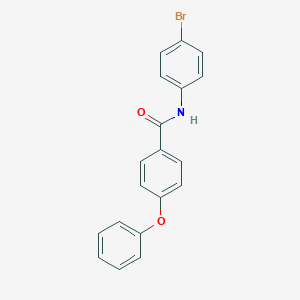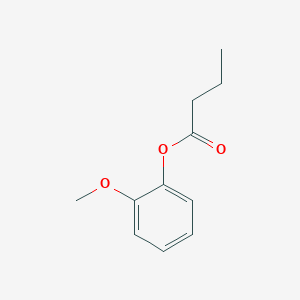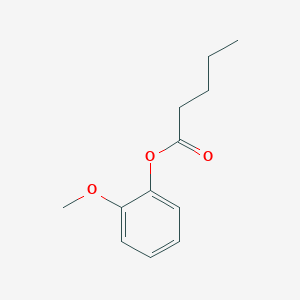
N-(2-hydroxyethyl)benzenesulfonamide
概要
説明
“N-(2-hydroxyethyl)benzenesulfonamide” is a chemical compound with the linear formula C8H11NO3S . It has a molecular weight of 201.246 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyethyl)benzenesulfonamide” is characterized by its linear formula C8H11NO3S . More detailed information about its structure can be determined by techniques such as IR, 1H NMR, 13C NMR, and LCMS .Physical And Chemical Properties Analysis
“N-(2-hydroxyethyl)benzenesulfonamide” is a liquid . Its physical and chemical properties can be further analyzed using various techniques, but specific data is not available in the current literature .科学的研究の応用
Inhibitors of Kynurenine 3-Hydroxylase : N-substituted benzenesulfonamides, including derivatives similar to N-(2-hydroxyethyl)benzenesulfonamide, have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds are significant for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibitors : Research involving N-substituted benzenesulfonamides, particularly those with hydroxy and methoxy groups, has been conducted to understand their inhibition mechanisms as carbonic anhydrase inhibitors (CAIs). This is crucial for understanding their therapeutic potential in various diseases (Di Fiore et al., 2011).
Pharmacophoric Elements for Drug Design : The synthesis of 2-hydroxyalkyl benzenesulfonamides, including N-(2-hydroxyethyl)benzenesulfonamide, has been explored for designing drug-like scaffolds, particularly for cyclooxygenase-2 (COX-2) inhibition (Singh et al., 2007).
Chemical Modifications in Celecoxib : Studies have shown that hydroxymethyl group modifications in the N(1)-benzenesulfonamide ring of celecoxib, a pharmaceutical drug, resulted in compounds with potent COX-2 inhibitory activity (Singh et al., 2004).
Photosensitizers for Photodynamic Therapy : Derivatives of N-substituted benzenesulfonamides have been synthesized and characterized for use as photosensitizers in photodynamic therapy, particularly for cancer treatment. Their properties, including singlet oxygen quantum yield, make them promising for this application (Pişkin et al., 2020).
Solid-Phase Synthesis Applications : N-substituted benzenesulfonamides have been utilized in solid-phase synthesis for generating diverse chemical scaffolds. This research highlights the versatility of these compounds in creating novel chemical entities (Fülöpová & Soural, 2015).
作用機序
Target of Action
N-(2-hydroxyethyl)benzenesulfonamide is a type of sulfonamide . Sulfonamides are known to target carbonic anhydrases, which are zinc-containing metalloenzymes . These enzymes play a crucial role in various biological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Mode of Action
The mode of action of N-(2-hydroxyethyl)benzenesulfonamide involves forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of carbonic anhydrases . This interaction results in the inhibition of the enzyme’s activity, affecting the balance of carbon dioxide and bicarbonate in the body .
Biochemical Pathways
The inhibition of carbonic anhydrases by N-(2-hydroxyethyl)benzenesulfonamide affects various biochemical pathways. These enzymes are involved in maintaining pH and fluid balance in the body. By inhibiting these enzymes, N-(2-hydroxyethyl)benzenesulfonamide can disrupt these processes .
Pharmacokinetics
As a sulfonamide, it is expected to have good oral bioavailability and to be metabolized in the liver .
Result of Action
The primary result of N-(2-hydroxyethyl)benzenesulfonamide’s action is the inhibition of carbonic anhydrases. This can lead to a decrease in the transport of carbon dioxide and bicarbonate, affecting various physiological processes such as respiration and pH balance .
Action Environment
The action of N-(2-hydroxyethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and efficacy .
特性
IUPAC Name |
N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUJTQAJBPYVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364980 | |
| Record name | N-(2-hydroxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)benzenesulfonamide | |
CAS RN |
59724-42-4 | |
| Record name | N-(2-Hydroxyethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-hydroxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, N-(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide a potent CDK2 inhibitor?
A1: The study highlights the structure-activity relationship (SAR) of a series of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines as CDK2 inhibitors []. The researchers found that incorporating a 2-arylsulfonamide group, as seen in 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide (compound 7q in the study), significantly enhanced potency against CDK2. This suggests that the specific interactions facilitated by the 2-arylsulfonamide moiety within the CDK2 active site contribute to its high inhibitory activity. The study reports an IC50 value of 0.7 +/- 0.1 nM for this compound against CDK2, indicating remarkable potency [].
Q2: How does understanding the SAR of these CDK2 inhibitors contribute to further research?
A2: Elucidating the SAR is crucial for developing more potent and selective CDK2 inhibitors []. By understanding how specific structural modifications, like the introduction of the 2-arylsulfonamide group, influence inhibitory activity, researchers can design and synthesize novel compounds with improved pharmacological profiles. This knowledge paves the way for developing potential anticancer agents that target CDK2 and disrupt cell cycle progression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
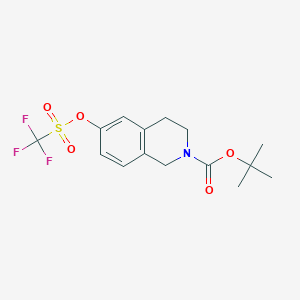


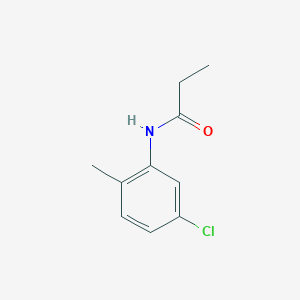
![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
